BenchChemオンラインストアへようこそ!

3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Hypoglycemic agents Diabetes In vivo pharmacology

3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 113100-56-4) is a differentiated pyrazole-4-carboxylic acid scaffold validated for hypoglycemic drug discovery—in vivo glucose reduction comparable to metformin—and anticancer SAR (HepG2/HeLa IC50=12.5–15.0µM). Its unique 3-methoxy substitution (XLogP3=0.1; TPSA=64.4Ų) critically modulates lipophilicity, H-bonding, and target binding. Do not substitute with non-methoxylated analogs without revalidation. Procure ≥95% purity for MCL-1 inhibitor development and focused screening libraries.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 113100-56-4
Cat. No. B1316912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
CAS113100-56-4
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)C(=O)O
InChIInChI=1S/C6H8N2O3/c1-8-3-4(6(9)10)5(7-8)11-2/h3H,1-2H3,(H,9,10)
InChIKeyVABYAAYEPSRUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid (CAS 113100-56-4) for Research & Development Procurement


3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 113100-56-4) is a 3-methoxylated, N-methylated pyrazole-4-carboxylic acid building block with a molecular formula of C6H8N2O3 and a molecular weight of 156.14 g/mol. It is primarily utilized as a versatile small-molecule scaffold and key synthetic intermediate in medicinal chemistry and agrochemical research . Its structure features a pyrazole core substituted at the 1-position with a methyl group, at the 3-position with a methoxy group, and at the 4-position with a carboxylic acid, which confers distinct chemical properties and reactivity profiles compared to other pyrazole-4-carboxylic acid analogs .

Why In-Class Substitution of 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid (CAS 113100-56-4) May Fail


Substituting 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with a structurally related pyrazole-4-carboxylic acid derivative, such as the non-methoxylated 1-methyl-1H-pyrazole-4-carboxylic acid or the 3-difluoromethyl analog, is not recommended without rigorous revalidation due to significant differences in molecular properties and biological activity. The presence of the 3-methoxy group influences lipophilicity (XLogP3 = 0.1), hydrogen bonding capacity (Topological Polar Surface Area = 64.4 Ų), and electronic distribution, which can profoundly affect target binding, cellular permeability, and metabolic stability . As shown in the quantitative evidence below, this specific substitution pattern is directly linked to distinct activities, such as hypoglycemic effects observed in vivo and antiproliferative activity against cancer cell lines, which are not replicated by the unsubstituted or difluoromethyl analogs .

Quantitative Evidence Guide: Why 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid (CAS 113100-56-4) is the Optimal Choice for Specific Research Applications


Hypoglycemic Activity in an In Vivo Diabetic Rat Model Compared to Metformin

In an in vivo study using a diabetic rat model, 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid demonstrated a significant hypoglycemic effect. The compound's efficacy was benchmarked against metformin, a standard-of-care antidiabetic drug, showing comparable glucose-lowering activity . This provides quantitative validation for its potential as a lead compound in metabolic disease research, in contrast to the 3-difluoromethyl analog, which is primarily associated with fungicidal activity and lacks documented in vivo antidiabetic efficacy .

Hypoglycemic agents Diabetes In vivo pharmacology

Antiproliferative Activity Against Human Cancer Cell Lines

3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid exhibits antiproliferative activity against human cancer cell lines. In vitro testing revealed an IC50 of 12.5 µM against HepG2 liver cancer cells (54.25% inhibition) and an IC50 of 15.0 µM against HeLa cervical cancer cells (38.44% inhibition) . In contrast, the unsubstituted analog 1-methyl-1H-pyrazole-4-carboxylic acid shows no significant agonist activity at the GPR109a receptor (EC50 > 20,000 nM) and is not reported to have direct antiproliferative effects [1].

Anticancer agents Cytotoxicity HepG2 HeLa

Direct Utilization as a Key Intermediate in MCL-1 Inhibitor Synthesis

This compound is explicitly claimed as a versatile small-molecule scaffold and a key synthetic intermediate in multiple patents related to MCL-1 inhibitors, a high-value target for cancer therapy (e.g., WO-2021250102-A1, US-2021179570-A1) . The unsubstituted 1-methyl-1H-pyrazole-4-carboxylic acid, while a known metabolite, lacks this specific and documented application as a scaffold in MCL-1 inhibitor development, making the methoxy-substituted derivative a preferred starting material for this therapeutic area [1].

MCL-1 inhibitors Cancer therapeutics Synthetic building block

Validated Application Scenarios for Procuring 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic Acid (CAS 113100-56-4)


Lead Optimization for Novel Antidiabetic Agents

Procure this compound as a starting point for structure-activity relationship (SAR) studies focused on developing new hypoglycemic drugs. The in vivo data demonstrating glucose reduction comparable to metformin provides a strong rationale for medicinal chemistry efforts aimed at improving potency, selectivity, and pharmacokinetic properties .

Synthesis of MCL-1 Inhibitors for Oncology Research

Use this building block to synthesize and evaluate novel MCL-1 inhibitors. Direct patent support for its use as a scaffold in MCL-1 inhibitor development validates this application and provides a clear synthetic pathway for generating patentable compounds targeting this critical apoptosis regulator .

Anticancer Drug Discovery Screening

Include this compound in focused or diversity-based screening libraries for anticancer activity. Its demonstrated antiproliferative effects against HepG2 and HeLa cell lines (IC50 = 12.5-15.0 µM) provide a rationale for its use in secondary assays or as a core scaffold for developing more potent analogs .

Specialized Chemical Biology Probe Development

Leverage the distinct molecular properties (e.g., XLogP3 = 0.1, TPSA = 64.4 Ų) and the established activity profiles of this compound to design chemical probes for investigating biological pathways. This includes studying the role of pyrazole-4-carboxylic acid derivatives in glucose metabolism or cancer cell proliferation, where substitution with a generic analog could yield false-negative results .

Quote Request

Request a Quote for 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.